

# IUPAC name for C<sub>7</sub>H<sub>7</sub>BrFN

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## Compound of Interest

Compound Name: (3-Bromo-2-fluorophenyl)methanamine

Cat. No.: B151453

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An In-depth Technical Guide to the Isomers of C<sub>7</sub>H<sub>7</sub>BrFN: IUPAC Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

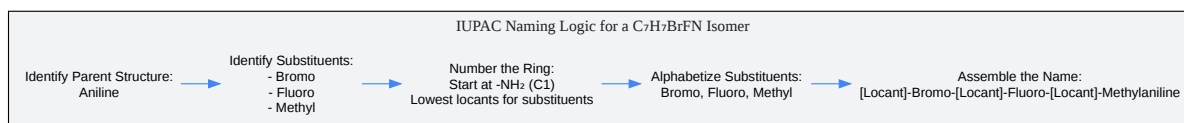
## Introduction

The molecular formula C<sub>7</sub>H<sub>7</sub>BrFN represents a multitude of structural isomers, each with unique chemical and physical properties. This technical guide provides a detailed examination of several key isomers, focusing on their International Union of Pure and Applied Chemistry (IUPAC) nomenclature, physicochemical properties, and synthetic methodologies. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document will focus on isomers based on the aniline scaffold, specifically bromofluoromethylaniline derivatives, which are common structural motifs in medicinal chemistry.

## IUPAC Nomenclature of C<sub>7</sub>H<sub>7</sub>BrFN Isomers

The systematic naming of organic compounds is governed by the IUPAC nomenclature rules. For substituted anilines, the aniline core is the parent structure. The substituents (bromo, fluoro, and methyl) are listed in alphabetical order, and their positions on the benzene ring are indicated by numbers. The carbon atom attached to the amino group is designated as position 1. The numbering is then continued around the ring to give the substituents the lowest possible locants.

Below is a DOT script for a Graphviz diagram illustrating the IUPAC naming convention for a representative isomer.



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A flowchart for IUPAC naming of a substituted aniline.

## Technical Data for Selected Isomers

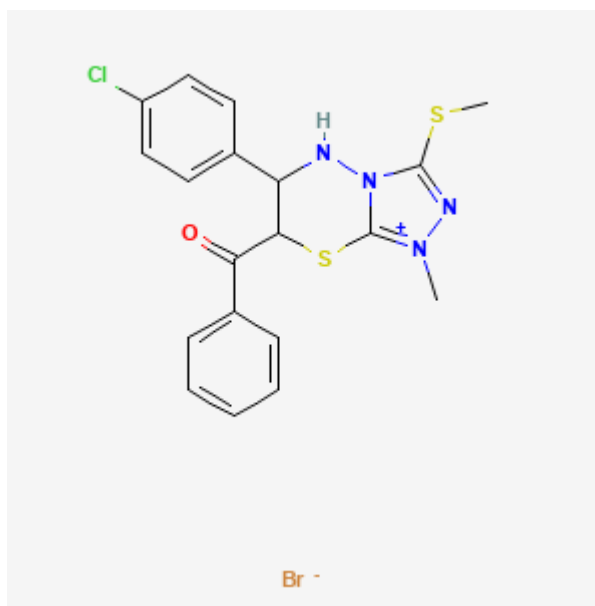
This section provides detailed information on three selected isomers of C<sub>7</sub>H<sub>7</sub>BrFN.

### 2-Bromo-4-fluoro-6-methylaniline

#### General Information

Property	Value
IUPAC Name	2-Bromo-4-fluoro-6-methylaniline
CAS Number	202865-77-8[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrFN
Molecular Weight	204.04 g/mol

Structure



## Physical Properties

Property	Value	Source
Form	Solid	
Melting Point	32-36 °C	
Flash Point	>110 °C (closed cup)	

## Spectroscopic Data

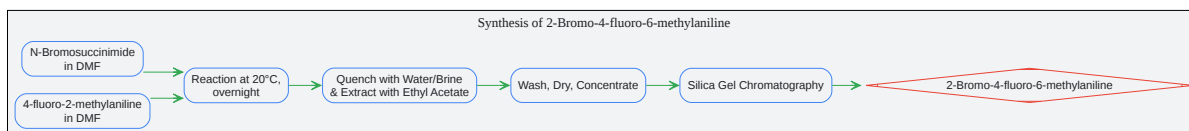
Type	Data	Source
$^1\text{H}$ NMR	(400 MHz, DMSO- $\text{d}_6$ ) $\delta$ ppm: 7.16 (dd, $^3\text{J}(\text{H-F}) = 8.3$ Hz, $^4\text{J}(\text{H-H}) = 2.9$ Hz, 1H, Ar), 6.91 (dd, $^3\text{J}(\text{H-F}) = 9.3$ Hz, $^4\text{J}(\text{H-H})$ $= 2.9$ Hz, 1H, Ar), 4.83 (br. s, 2H, $\text{NH}_2$ ), 2.16 (s, 3H, $\text{CH}_3$ )	[1]

## Experimental Protocol: Synthesis

Synthesis of 2-Bromo-4-fluoro-6-methylaniline from 4-fluoro-2-methylaniline[1]

- Reaction Setup: Dissolve 4-fluoro-2-methylaniline in N,N-dimethylformamide (DMF).
- Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) in DMF dropwise to the aniline solution at 20 °C.
- Reaction Monitoring: Stir the reaction mixture overnight.
- Work-up: Pour the reaction mixture into a mixture of water, brine, and ethyl acetate. Separate the organic layer.
- Extraction: Extract the aqueous phase multiple times with ethyl acetate.
- Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Chromatography: Further purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.



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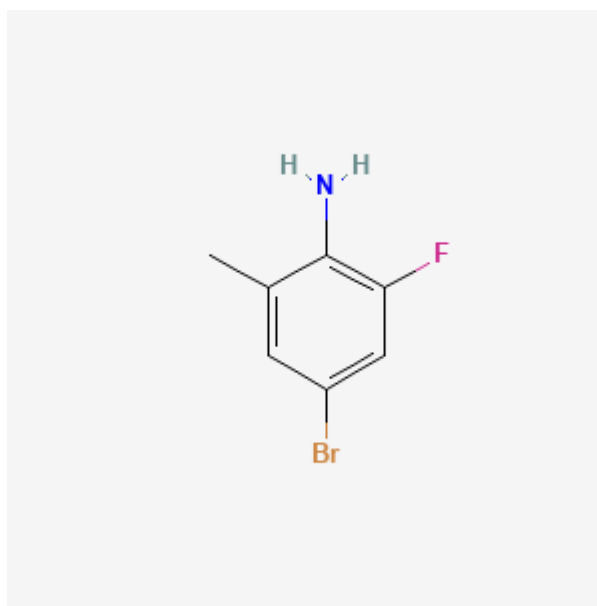
A workflow for the synthesis of 2-bromo-4-fluoro-6-methylaniline.

## 4-Bromo-2-fluoro-6-methylaniline

### General Information

Property	Value
IUPAC Name	4-Bromo-2-fluoro-6-methylaniline[2]
CAS Number	429683-46-5[2][3]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrFN[2]
Molecular Weight	204.04 g/mol [2]

Structure



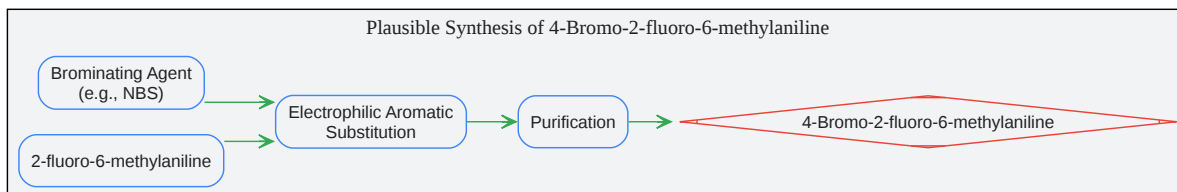
## Spectroscopic Data

While specific experimental data is not readily available in the cited literature, spectroscopic analysis such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry would be essential for structure confirmation. Spectroscopic data for this compound can be accessed through chemical suppliers or spectral databases.[3][4]

## Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of 4-bromo-2-fluoro-6-methylaniline is not explicitly provided in the search results. However, a plausible synthetic route would involve the bromination of 2-fluoro-6-methylaniline. The regioselectivity of the bromination would be directed by the activating amino group and the deactivating but ortho-, para-directing fluoro group, as well as the weakly activating and ortho-, para-directing methyl group.

Below is a DOT script for a Graphviz diagram illustrating a potential synthesis workflow.



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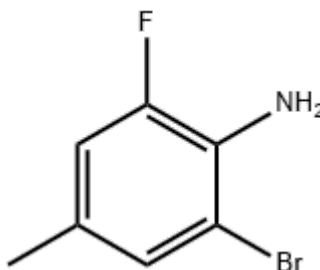
A plausible workflow for the synthesis of 4-bromo-2-fluoro-6-methylaniline.

## 2-Bromo-6-fluoro-4-methylaniline

### General Information

Property	Value
IUPAC Name	2-Bromo-6-fluoro-4-methylaniline
CAS Number	18349-09-2[5][6]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrFN
Molecular Weight	204.04 g/mol

Structure



### Spectroscopic Data

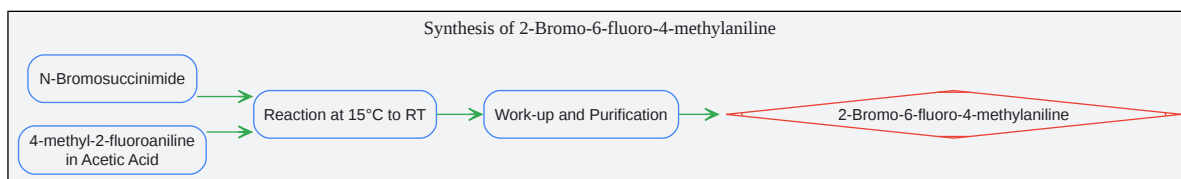
Spectroscopic data ( $^1\text{H}$  NMR, IR, MS) for this compound are available from various chemical suppliers.[5][6]

## Experimental Protocol: Synthesis

Synthesis of 2-Bromo-6-fluoro-4-methylaniline from 4-methyl-2-fluoroaniline[7]

- **Reaction Setup:** Prepare a stirred solution of 4-methyl-2-fluoroaniline in acetic acid at 15°C under an argon atmosphere.
- **Bromination:** Add solid N-bromosuccinimide (NBS) portionwise over 20 minutes.
- **Reaction Completion:** Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- **Work-up and Purification:** The product can be isolated and purified using standard techniques such as extraction and chromatography.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.



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A workflow for the synthesis of 2-bromo-6-fluoro-4-methylaniline.

## Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature and experimental data for selected isomers of  $\text{C}_7\text{H}_7\text{BrFN}$ . The provided synthesis protocols and workflows offer practical guidance for the preparation of these compounds. The structured



presentation of data is intended to facilitate easy comparison and reference for researchers in the field of organic and medicinal chemistry. Further research into the biological activities of these and other isomers of C<sub>7</sub>H<sub>7</sub>BrFN may reveal novel therapeutic agents.

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## References

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